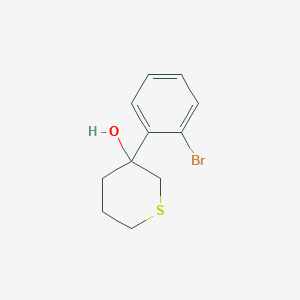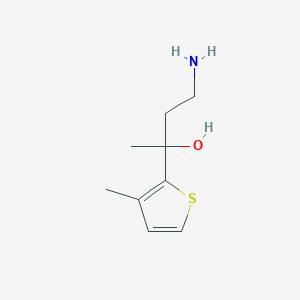
4-Amino-2-(3-methylthiophen-2-yl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(3-methylthiophen-2-yl)butan-2-ol: is an organic compound with the molecular formula C₉H₁₅NOS It is characterized by the presence of an amino group, a hydroxyl group, and a thiophene ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(3-methylthiophen-2-yl)butan-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Substitution Reaction: The methyl group is introduced to the thiophene ring via a Friedel-Crafts alkylation reaction.
Amino Group Introduction: The amino group is added through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Hydroxyl Group Addition: The hydroxyl group is introduced via a reduction reaction, typically using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a hydrocarbon derivative.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents such as alkyl halides are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: 4-Amino-2-(3-methylthiophen-2-yl)butan-2-ol is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors, making it a candidate for drug discovery and development.
Medicine: The compound’s structural features make it a potential candidate for the development of therapeutic agents, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-Amino-2-(3-methylthiophen-2-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The thiophene ring contributes to the compound’s lipophilicity, facilitating its passage through biological membranes and enhancing its bioavailability.
Comparaison Avec Des Composés Similaires
4-Amino-2-methylbutan-2-ol: This compound shares the amino and hydroxyl groups but lacks the thiophene ring, resulting in different chemical and biological properties.
3-Hydroxy-3-methylbutylamine: Similar in having an amino and hydroxyl group but differs in the overall structure and functional group positioning.
4-Amino-2-hydroxy-2-methylbutane: Another similar compound with variations in the positioning of functional groups.
Uniqueness: 4-Amino-2-(3-methylthiophen-2-yl)butan-2-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of complex molecules and in the study of structure-activity relationships in medicinal chemistry.
Propriétés
Formule moléculaire |
C9H15NOS |
|---|---|
Poids moléculaire |
185.29 g/mol |
Nom IUPAC |
4-amino-2-(3-methylthiophen-2-yl)butan-2-ol |
InChI |
InChI=1S/C9H15NOS/c1-7-3-6-12-8(7)9(2,11)4-5-10/h3,6,11H,4-5,10H2,1-2H3 |
Clé InChI |
OIOJGBPADWKAPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C(C)(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



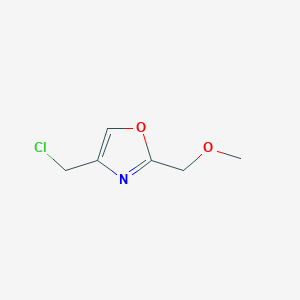

![2-{[(Benzyloxy)carbonyl]amino}-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13194084.png)
![[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B13194086.png)
![N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]benzamide](/img/structure/B13194093.png)
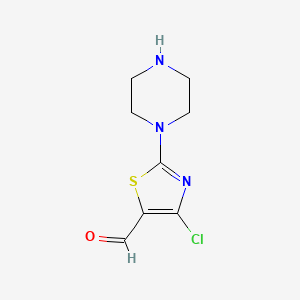
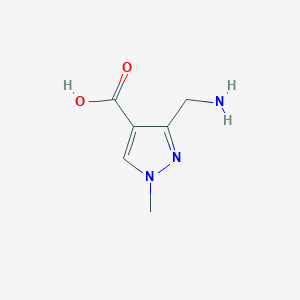
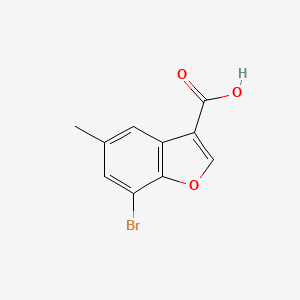

![2-(4-Methoxyphenyl)-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13194114.png)
(propan-2-yl)amine](/img/structure/B13194122.png)
![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol](/img/structure/B13194123.png)
